molecular formula C7H8Br3N B2847905 3,4-Bis(bromomethyl)pyridine hydrobromide CAS No. 1803611-21-3

3,4-Bis(bromomethyl)pyridine hydrobromide

Cat. No.: B2847905
CAS No.: 1803611-21-3
M. Wt: 345.86
InChI Key: FJXULAXPLMTGHA-UHFFFAOYSA-N
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Description

3,4-Bis(bromomethyl)pyridine hydrobromide is an organic compound with the molecular formula C7H7Br2N·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity due to the presence of bromomethyl groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(bromomethyl)pyridine hydrobromide typically involves the bromination of 3,4-dimethylpyridine. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(bromomethyl)pyridine hydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups are highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Bis(bromomethyl)pyridine hydrobromide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(bromomethyl)pyridine hydrobromide is unique due to the presence of two bromomethyl groups at the 3 and 4 positions of the pyridine ring. This structural feature enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,4-bis(bromomethyl)pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N.BrH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXULAXPLMTGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803611-21-3
Record name 3,4-bis(bromomethyl)pyridine hydrobromide
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